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molecular formula C8H10N4S2 B8330638 3-Amino-5-pyrrolidino-thiazolo-(4,5-c)-isothiazole

3-Amino-5-pyrrolidino-thiazolo-(4,5-c)-isothiazole

Cat. No. B8330638
M. Wt: 226.3 g/mol
InChI Key: VGKBCSUFSFOIMN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04153607

Procedure details

11 parts of 2-pyrrolidino-4-amino-5-thiocarbamoyl-thiazole in 70 parts of sulfuric acid are oxidized with 0.5 part of bromine by the method described in Example 1(b). 10 parts of 3-amino-5-pyrrolidino-thiazolo-(4,5-c)-isothiazole (91% of theory) of melting point 270°-273° C. are obtained.
Name
2-pyrrolidino-4-amino-5-thiocarbamoyl-thiazole
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[N:1]1([C:6]2[S:7][C:8]([C:12](=[S:14])[NH2:13])=[C:9]([NH2:11])[N:10]=2)[CH2:5][CH2:4][CH2:3][CH2:2]1.S(=O)(=O)(O)O.BrBr>>[NH2:13][C:12]1[S:14][N:11]=[C:9]2[N:10]=[C:6]([N:1]3[CH2:2][CH2:3][CH2:4][CH2:5]3)[S:7][C:8]=12

Inputs

Step One
Name
2-pyrrolidino-4-amino-5-thiocarbamoyl-thiazole
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1(CCCC1)C=1SC(=C(N1)N)C(N)=S
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrBr

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
NC1=C2C(=NS1)N=C(S2)N2CCCC2
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 91%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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